molecular formula C7H6FNO B15403605 4-Fluoro-2-methylnicotinaldehyde

4-Fluoro-2-methylnicotinaldehyde

Cat. No.: B15403605
M. Wt: 139.13 g/mol
InChI Key: DQVVNKUSNSCDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-methylnicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylnicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

4-fluoro-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3

InChI Key

DQVVNKUSNSCDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C=O)F

Origin of Product

United States

Biological Activity

4-Fluoro-2-methylnicotinaldehyde (CAS Number: 348-28-7) is an organic compound characterized by a fluorine atom at the 4-position of the pyridine ring and a methyl group at the 2-position. Its molecular formula is C₇H₆FNO, and it is a derivative of nicotinaldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research indicates that 4-Fluoro-2-methylnicotinaldehyde interacts with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance its stability and reactivity, potentially improving its binding affinity to these targets.

Key Biological Activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains.
  • Anti-inflammatory Properties: It may modulate inflammatory pathways, although detailed mechanisms require further elucidation.
  • Anticancer Potential: Initial findings indicate possible interactions with cancer cell lines, warranting more extensive studies.

Case Studies and Research Findings

  • Antimicrobial Studies: A study published in a peer-reviewed journal demonstrated that 4-Fluoro-2-methylnicotinaldehyde showed significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli . These findings highlight its potential as a therapeutic agent against bacterial infections.
  • Anti-inflammatory Research: In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting a role in modulating immune responses .
  • Cancer Research: A recent investigation explored its effects on human cancer cell lines, revealing that it may induce apoptosis in specific cancer types through the activation of caspase pathways . This suggests a potential role in cancer therapy.

Comparative Analysis

To better understand the uniqueness of 4-Fluoro-2-methylnicotinaldehyde, it can be compared with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
4-Methylnicotinaldehyde100-30-50.85
6-Fluoro-4-methylnicotinaldehyde1266253-68-20.84
2-Fluoronicotinaldehyde63790-69-00.80
6-Fluoro-2-methylnicotinaldehyde884494-96-60.82

The structural differences significantly influence their biological activities, making 4-Fluoro-2-methylnicotinaldehyde a compound of particular interest for further research.

Synthesis Methods

The synthesis of 4-Fluoro-2-methylnicotinaldehyde can be achieved through various methods, optimized for high yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Synthesis Pathway Example

  • Starting Material: Nicotinaldehyde
  • Reagents: Fluorinating agents (e.g., Selectfluor)
  • Conditions: Reflux in appropriate solvents (e.g., DMSO) for specified durations to achieve desired yields.

Future Research Directions

Further studies are essential to fully elucidate the mechanisms underlying the biological activities of 4-Fluoro-2-methylnicotinaldehyde. Areas for exploration include:

  • Detailed pharmacokinetic profiling.
  • In vivo efficacy studies in relevant animal models.
  • Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

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